Nitration Product Distribution: Enol Acetate vs. Keto Ester under Identical Conditions
Under identical acetyl nitrate nitration conditions (1 mol% H2SO4, 15 °C, ~50 min), ethyl 3-acetoxy-2-butenoate (10b) diverts product distribution substantially toward the furazan N-oxide side product 9b (35% yield) while delivering 63% of the desired nitroacetoacetate 6b. In contrast, ethyl acetoacetate (3b) under the same catalytic conditions gives essentially quantitative conversion to 6b (97% yield) with negligible 9b. This represents a 35-percentage-point increase in the undesired side product when using the enol acetate form, demonstrating that the locked enol acetate is not a drop-in replacement for the free β-ketoester in electrophilic nitration processes .
| Evidence Dimension | Nitration product selectivity (yield of 6b vs. 9b furazan N-oxide side product) |
|---|---|
| Target Compound Data | Ethyl 3-acetoxy-2-butenoate (10b): 63% 6b, 35% 9b |
| Comparator Or Baseline | Ethyl acetoacetate (3b): 97% 6b, <3% 9b (under same catalytic conditions: H2SO4 1 mol%, 15 °C) |
| Quantified Difference | Target produces 32 absolute percentage points more side product 9b (35% vs. ~3%) and 34 percentage points less desired product 6b (63% vs. 97%) |
| Conditions | Acetyl nitrate (1.05 eq.), H2SO4 catalyst (1 mol%), 15 °C, ~50 min; product yields determined by GLC [Sifniades, J. Org. Chem. 1975] |
Why This Matters
For process chemistry groups scaling nitroacetoacetate synthesis, selecting the enol acetate over the keto ester under identical catalytic conditions results in a 35% loss of mass balance to an undesired side product, directly impacting yield and purification cost.
- [1] Sifniades S. Nitration of Acetoacetate Esters by Acetyl Nitrate. A High Yield Synthesis of Nitroacetoacetate and Nitroacetate Esters. Journal of Organic Chemistry. 1975;40(24):3562-3566. Table I: run with 10b gives 63% 6b + 35% 9b; run 5 with 3b gives 97% 6b under H2SO4 catalysis. View Source
